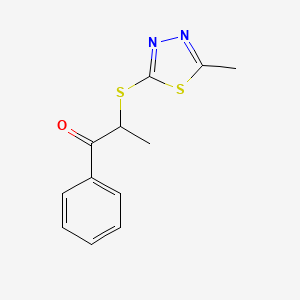
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms, which are nitrogen and sulfur
Preparation Methods
The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable electrophile. One common method involves the use of 1-phenylpropan-1-one as the starting material, which is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .
Chemical Reactions Analysis
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another related compound with similar biological activities and applications.
Thiadiazole derivatives bearing hydrazone moieties: These compounds have been studied for their pharmacological effects and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2OS2/c1-8(16-12-14-13-9(2)17-12)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
HIZYIGCTVCDWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















